molecular formula C10H8F3NO6 B1420321 5-Methoxy-2-nitro-4-(2,2,2-trifluoroethoxy)benzoic acid CAS No. 1096802-82-2

5-Methoxy-2-nitro-4-(2,2,2-trifluoroethoxy)benzoic acid

Cat. No.: B1420321
CAS No.: 1096802-82-2
M. Wt: 295.17 g/mol
InChI Key: PLSRDXYNRAFFIL-UHFFFAOYSA-N
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Description

5-Methoxy-2-nitro-4-(2,2,2-trifluoroethoxy)benzoic acid is an organic compound with the molecular formula C10H8F3NO6 and a molecular weight of 295.17 g/mol . This compound is characterized by the presence of a methoxy group, a nitro group, and a trifluoroethoxy group attached to a benzoic acid core. It is used primarily in scientific research and has various applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-nitro-4-(2,2,2-trifluoroethoxy)benzoic acid typically involves the nitration of 5-methoxy-4-(2,2,2-trifluoroethoxy)benzoic acid. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is typically subjected to rigorous purification steps, including recrystallization and chromatography, to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-nitro-4-(2,2,2-trifluoroethoxy)benzoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The methoxy and trifluoroethoxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.

    Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.

Common Reagents and Conditions

Major Products Formed

    Reduction: 5-Methoxy-2-amino-4-(2,2,2-trifluoroethoxy)benzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Esterification: Esters of this compound.

Mechanism of Action

The mechanism of action of 5-Methoxy-2-nitro-4-(2,2,2-trifluoroethoxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, while the methoxy and trifluoroethoxy groups can modulate the compound’s binding affinity and specificity for its targets. These interactions can lead to the inhibition or activation of specific biochemical pathways, making the compound useful in various research applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxy-2-nitro-4-(2,2,2-trifluoroethoxy)benzoic acid is unique due to the presence of both the methoxy and trifluoroethoxy groups, which confer distinct chemical and biological properties. These functional groups enhance the compound’s versatility in synthetic chemistry and its potential as a research tool in various scientific disciplines .

Properties

IUPAC Name

5-methoxy-2-nitro-4-(2,2,2-trifluoroethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3NO6/c1-19-7-2-5(9(15)16)6(14(17)18)3-8(7)20-4-10(11,12)13/h2-3H,4H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLSRDXYNRAFFIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)O)[N+](=O)[O-])OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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